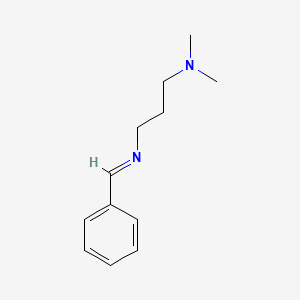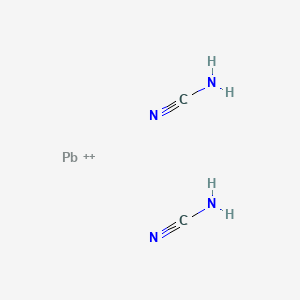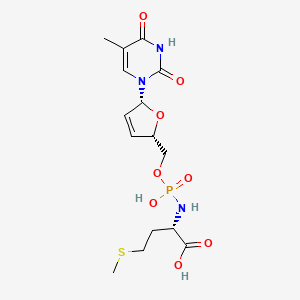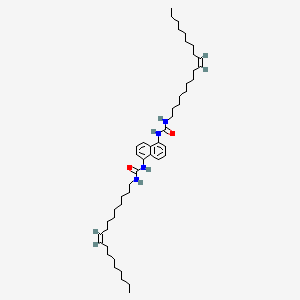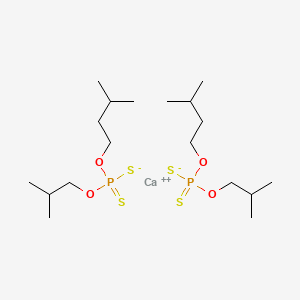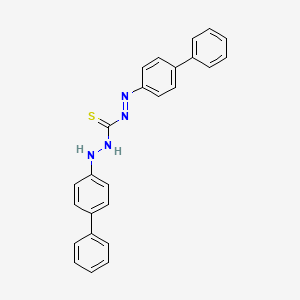
Diazenecarbothioic acid, (1,1'-biphenyl)-4-yl-, 2-(1,1'-biphenyl)-4-ylhydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diazenecarbothioic acid, (1,1’-Biphenyl)-4-yl-, 2-(1,1’-Biphenyl)-4-ylhydrazide ist eine komplexe organische Verbindung, die sich durch ihre einzigartige Struktur auszeichnet, die Biphenylgruppen und einen Diazenecarbothioic acid-Rest umfasst.
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von Diazenecarbothioic acid, (1,1’-Biphenyl)-4-yl-, 2-(1,1’-Biphenyl)-4-ylhydrazide beinhaltet typischerweise die Reaktion von Biphenylderivaten mit Hydrazin und Thiocarbonylverbindungen unter kontrollierten Bedingungen. Die Reaktionsbedingungen umfassen häufig die Verwendung von Lösungsmitteln wie Ethanol oder Methanol und Katalysatoren, um die Reaktion zu erleichtern. Der Prozess kann mehrere Schritte umfassen, einschließlich der Bildung von Zwischenverbindungen, die anschließend in das Endprodukt umgewandelt werden.
Industrielle Produktionsmethoden
Die industrielle Produktion dieser Verbindung kann die großtechnische Synthese unter optimierten Reaktionsbedingungen umfassen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Der Prozess kann die Verwendung von Durchflussreaktoren und fortschrittlichen Reinigungsverfahren wie Chromatographie und Kristallisation umfassen, um das gewünschte Produkt zu erhalten.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Diazenecarbothioic acid, (1,1’-biphenyl)-4-yl-, 2-(1,1’-biphenyl)-4-ylhydrazide typically involves the reaction of biphenyl derivatives with hydrazine and thiocarbonyl compounds under controlled conditions. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction. The process may involve multiple steps, including the formation of intermediate compounds that are subsequently converted to the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization to obtain the desired product.
Analyse Chemischer Reaktionen
Arten von Reaktionen
Diazenecarbothioic acid, (1,1’-Biphenyl)-4-yl-, 2-(1,1’-Biphenyl)-4-ylhydrazide unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um Sulfoxide oder Sulfone zu bilden.
Reduktion: Reduktionsreaktionen können die Verbindung in die entsprechenden Amine oder Hydrazine umwandeln.
Substitution: Die Biphenylgruppen können elektrophile oder nukleophile Substitutionsreaktionen eingehen.
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Wasserstoffperoxid oder Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid und verschiedene Elektrophile oder Nucleophile für Substitutionsreaktionen. Reaktionsbedingungen umfassen typischerweise kontrollierte Temperaturen, pH-Werte und die Verwendung geeigneter Lösungsmittel.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien ab. Beispielsweise kann die Oxidation Sulfoxide oder Sulfone ergeben, während die Reduktion Amine oder Hydrazine produzieren kann. Substitutionsreaktionen können zu verschiedenen substituierten Biphenylderivaten führen.
Wissenschaftliche Forschungsanwendungen
Diazenecarbothioic acid, (1,1’-Biphenyl)-4-yl-, 2-(1,1’-Biphenyl)-4-ylhydrazide hat mehrere Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Wird als Reagenz in der organischen Synthese und als Baustein für komplexere Moleküle verwendet.
Biologie: Untersucht auf seine potenzielle biologische Aktivität, einschließlich antimikrobieller und Antikrebsaktivität.
Medizin: Erforscht auf seine potenziellen therapeutischen Anwendungen, z. B. bei der Entwicklung von Medikamenten für verschiedene Krankheiten.
Industrie: Wird bei der Herstellung von Spezialchemikalien und -materialien mit spezifischen Eigenschaften eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von Diazenecarbothioic acid, (1,1’-Biphenyl)-4-yl-, 2-(1,1’-Biphenyl)-4-ylhydrazide beinhaltet seine Wechselwirkung mit molekularen Zielstrukturen und Signalwegen in biologischen Systemen. Die Verbindung kann ihre Wirkung ausüben, indem sie an bestimmte Enzyme oder Rezeptoren bindet und so deren Aktivität moduliert. Die genauen molekularen Zielstrukturen und Signalwege, die beteiligt sind, hängen von der spezifischen Anwendung und dem Kontext ab, in dem die Verbindung eingesetzt wird.
Wirkmechanismus
The mechanism of action of Diazenecarbothioic acid, (1,1’-biphenyl)-4-yl-, 2-(1,1’-biphenyl)-4-ylhydrazide involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by binding to specific enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Biphenyl-2,2’-dicarboxylic acid: Eine verwandte Verbindung mit ähnlichen Biphenylgruppen, aber unterschiedlichen funktionellen Gruppen.
Biphenyl-4,4’-dicarboxylic acid: Ein weiteres Biphenylderivat mit Carbonsäuregruppen an verschiedenen Positionen.
Einzigartigkeit
Diazenecarbothioic acid, (1,1’-Biphenyl)-4-yl-, 2-(1,1’-Biphenyl)-4-ylhydrazide ist einzigartig aufgrund seiner Kombination aus Biphenylgruppen und einem Diazenecarbothioic acid-Rest, die ihm besondere chemische und biologische Eigenschaften verleihen. Diese Einzigartigkeit macht es zu einer wertvollen Verbindung für verschiedene Forschungs- und Industrieanwendungen.
Eigenschaften
CAS-Nummer |
73507-47-8 |
|---|---|
Molekularformel |
C25H20N4S |
Molekulargewicht |
408.5 g/mol |
IUPAC-Name |
1-(4-phenylanilino)-3-(4-phenylphenyl)iminothiourea |
InChI |
InChI=1S/C25H20N4S/c30-25(28-26-23-15-11-21(12-16-23)19-7-3-1-4-8-19)29-27-24-17-13-22(14-18-24)20-9-5-2-6-10-20/h1-18,26H,(H,28,30) |
InChI-Schlüssel |
KZNZHFDXOZCULX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)NNC(=S)N=NC3=CC=C(C=C3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


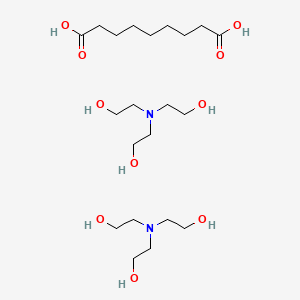
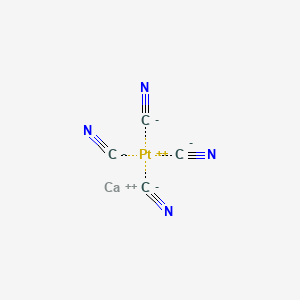

![2-[2-(1-Pyrrolidinyl)ethyl]-1,2-benzisothiazol-3(2h)-one](/img/structure/B12669848.png)
